trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
Overview
Description
trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers This compound is characterized by the presence of a phenylbutyl group and a propyloxetanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-phenylbutyl bromide with propylene oxide in the presence of a base such as potassium tert-butoxide can lead to the formation of the desired oxetane ring.
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects through the modulation of biological pathways.
Comparison with Similar Compounds
- trans-4-Phenyl-3-buten-2-one
- trans-1-Phenyl-2-buten-1-one
- trans-4-Methoxy-3-buten-2-one
Comparison: Compared to these similar compounds, trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one is unique due to its oxetane ring structure
Biological Activity
trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one, also known as GK563, is a synthetic compound belonging to the β-lactone family. This compound exhibits significant biological activity, particularly as an inhibitor of Group VIA Calcium-independent Phospholipase A2 (GVIA iPLA2), which plays a crucial role in lipid metabolism and inflammatory processes. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
GK563 features a strained four-membered β-lactone ring with a phenylbutyl group at the 3-position and a propyl group at the 4-position. The trans configuration of these substituents contributes to its unique reactivity and properties. The electrophilic carbonyl group within the β-lactone enhances its reactivity towards nucleophiles, making it an interesting target for biological research.
The primary mechanism by which GK563 exerts its biological effects is through the irreversible inhibition of GVIA iPLA2. This inhibition occurs via a covalent modification mechanism where the compound forms stable bonds with the active site of the enzyme. Specifically, GK563 undergoes nucleophilic attack on the electrophilic carbonyl carbon of the β-lactone ring, leading to enzyme inactivation .
Interaction Studies
Studies have shown that GK563 selectively inhibits GVIA iPLA2 over other phospholipase A2 isoforms, underscoring its potential utility in dissecting specific biological pathways related to inflammation and apoptosis. The selectivity of GK563 makes it a valuable pharmacological tool for investigating lipid signaling pathways.
Biological Activities
- Inhibition of GVIA iPLA2 : GK563 is recognized as one of the most potent inhibitors of GVIA iPLA2 reported to date, with implications for various biological processes including inflammation and apoptosis .
- Reduction of β-cell Apoptosis : Research indicates that GK563 can reduce β-cell apoptosis induced by pro-inflammatory cytokines, suggesting potential therapeutic applications in autoimmune diseases like type 1 diabetes.
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Potential Therapeutic Applications :
- Autoimmune Diseases : Due to its ability to modulate inflammatory responses, GK563 may be explored as a treatment for conditions such as type 1 diabetes.
- Lipid Metabolism Disorders : Its selective inhibition of GVIA iPLA2 could provide insights into lipid metabolism disorders and related therapeutic strategies.
Comparative Analysis with Other Compounds
To contextualize GK563's activity, a comparison with other known phospholipase A2 inhibitors is presented in the following table:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Bel (Bromophenacyl bromide) | β-Lactone | Inhibitor of phospholipase A2 | Non-selective; affects multiple PLA2 isoforms |
FKGK11 | Fluoroketone | Potent GVIA iPLA2 inhibitor | Reversible inhibition |
Orlistat (tetrahydrolipstatin) | Natural product | Inhibitor of pancreatic lipase | Used clinically for weight loss |
FKGK18 | Fluoroketone | Highly selective for GVIA iPLA2 | Greater potency than GK563 |
This table illustrates that while several compounds exhibit inhibitory activity against phospholipase enzymes, GK563's unique irreversible binding and high selectivity for GVIA iPLA2 distinguish it from others.
Case Studies and Research Findings
Recent studies have highlighted the significance of GK563 in various biological contexts:
- Lipid Signaling Pathways : Research focusing on lipid signaling has utilized GK563 to elucidate mechanisms underlying inflammation and cellular apoptosis.
- Therapeutic Development : Ongoing investigations aim to explore GK563’s potential as a therapeutic agent in autoimmune diseases, particularly due to its role in reducing inflammatory responses in β-cells.
Properties
IUPAC Name |
(3R,4R)-3-(4-phenylbutyl)-4-propyloxetan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKBJFWLAKGMR-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@H](C(=O)O1)CCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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